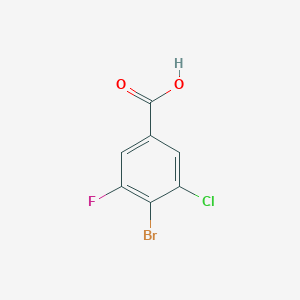

4-Bromo-3-chloro-5-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

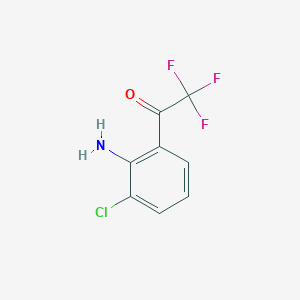

4-Bromo-3-chloro-5-fluorobenzoic acid is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles .

Molecular Structure Analysis

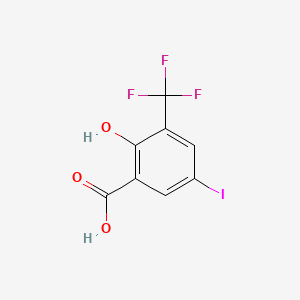

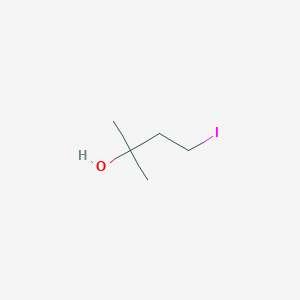

The molecular formula of 4-Bromo-3-chloro-5-fluorobenzoic acid is C7H3BrClFO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-3-chloro-5-fluorobenzoic acid is 253.45 g/mol . Other computed properties include a topological polar surface area of 37.3 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

Chemoselective Synthesis of Fluorinated Benzoic Acids

A key application of halogenated benzoic acids, including compounds similar to 4-bromo-3-chloro-5-fluorobenzoic acid, is in the chemoselective synthesis of fluorinated benzoic acids. Cobalt-catalyzed methoxycarbonylation has been utilized for synthesizing various fluorobenzoic acid derivatives from polysubstituted bromo, fluoro-, and chloro, fluorobenzenes. This process demonstrates the chemo- and regio-selectivity of the reaction, preserving the fluorine substituents and providing a method for preparing these derivatives with good yield from readily available materials (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).

Building Blocks for Heterocyclic Synthesis

Another significant application is the use of halogenated benzoic acids as multireactive building blocks for heterocyclic oriented synthesis (HOS). They serve as starting materials for preparing substituted nitrogenous heterocycles, demonstrating their versatility in synthesizing a wide range of biologically active compounds. This approach facilitates the synthesis of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, highlighting their potential in drug discovery and the development of diverse chemical libraries (Křupková, Funk, Soural, & Hlaváč, 2013).

Crystallographic and Electronic Structure Analysis

The structural and electronic properties of halogenated benzoic acids, including those similar to 4-bromo-3-chloro-5-fluorobenzoic acid, have been studied through crystallographic and computational methods. These studies shed light on the nature of intermolecular interactions, hydrogen and halogen bonding, and their influence on the molecular and electronic structure. Such insights are crucial for understanding the material properties and the design of new materials with desired physical and chemical characteristics (Pramanik, Dey, & Mukherjee, 2019).

Luminescent and Structural Properties of Lanthanide Complexes

Research has also explored the impact of halogenated benzoic acids on the luminescent and structural properties of lanthanide complexes. This research has implications for the development of new materials with specific luminescent properties, useful in various technological applications, including sensors and light-emitting devices. The study of europium(III), gadolinium(III), and terbium(III) complexes with halobenzoate ligands demonstrates how the halogen substituents influence the complexes' physical chemistry and luminescence (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Safety and Hazards

4-Bromo-3-chloro-5-fluorobenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

4-bromo-3-chloro-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCXNRXUXORNLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263274-74-3 |

Source

|

| Record name | 4-bromo-3-chloro-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)

![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)